molecular formula C4H6F6O4S B1654601 2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate CAS No. 25236-65-1

2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

Cat. No.: B1654601
CAS No.: 25236-65-1
M. Wt: 264.15
InChI Key: BBTLAPYMKDDCBC-UHFFFAOYSA-N
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Description

“2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate” is also known as 1,1,1,3,3,3-Hexafluoro-2-propanol . It is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .


Synthesis Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .


Molecular Structure Analysis

The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF₃CH (OH)CF₃ . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .


Physical and Chemical Properties Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol has a boiling point of 58 °C (1013 hPa), a density of 1.616 g/cm3 (20 °C), and a melting point of -4 °C . Its pH value is 3 - 4 (H₂O) in an aqueous solution, and it has a vapor pressure of 205 hPa (25 °C) .

Mechanism of Action

Safety and Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol is harmful if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power . It finds use in sample preparation for GCMS .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O.CH4O3S/c4-2(5,6)1(10)3(7,8)9;1-5(2,3)4/h1,10H;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLAPYMKDDCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725133
Record name Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25236-65-1
Record name Methanesulfonic acid--1,1,1,3,3,3-hexafluoropropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 2
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 3
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 4
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 5
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate
Reactant of Route 6
2-Propanol, 1,1,1,3,3,3-hexafluoro-, methanesulfonate

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